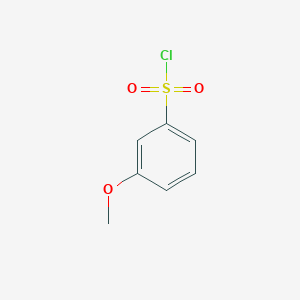

3-Methoxybenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJKSEKUZNJKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372101 | |

| Record name | 3-Methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10130-74-2 | |

| Record name | 3-Methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxybenzenesulfonyl Chloride: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methoxybenzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of sulfonamide-based therapeutic agents. This document details the chemical and physical properties, synthesis, and key reactions of this compound. Detailed experimental protocols for its synthesis and its application in the formation of sulfonamides are provided, along with reaction mechanisms and safety information. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a clear, pale yellow to pale brownish liquid at room temperature.[1][2] It is characterized by the presence of a methoxy group at the meta-position of the benzene ring, which influences its electronic properties and reactivity.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇ClO₃S | [1][4] |

| Molecular Weight | 206.65 g/mol | [1][4] |

| Appearance | Clear pale yellow to pale brownish liquid | [1][2] |

| Boiling Point | 158-159 °C at 20 mmHg | [2] |

| Density | 1.460 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.5560 | [1][5] |

| CAS Number | 10130-74-2 | [1] |

| InChI | 1S/C7H7ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 | [5] |

| SMILES | COc1cccc(c1)S(Cl)(=O)=O | [5] |

Synthesis of this compound

A common method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 3-methoxyaniline. The amine is first diazotized, and the resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Methoxyaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Glacial acetic acid

-

Sulfur dioxide gas

-

Copper(II) chloride

-

Ice

-

Diethyl ether

-

1N Sodium hydroxide solution

-

1N Hydrochloric acid solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexane

Procedure:

-

A solution of 3-methoxyaniline is diazotized by reacting it with a solution of sodium nitrite in concentrated hydrochloric acid at a low temperature (0-5 °C).

-

In a separate flask, a mixture of glacial acetic acid and water is saturated with sulfur dioxide gas at 25 °C.[1]

-

Copper(II) chloride is added to the sulfur dioxide solution, and the mixture is again saturated with sulfur dioxide gas.[1]

-

The cold diazonium salt solution is added dropwise to the stirred sulfur dioxide/copper chloride mixture, maintaining the temperature between 20-26 °C.[1] Gas evolution will be observed.

-

After the addition is complete, the reaction temperature is allowed to rise to 38 °C and then maintained at 50 °C for 15 minutes with external heating.[1]

-

The reaction mixture is cooled to room temperature and then poured into a large volume of ice water.[1]

-

The oily product is extracted with diethyl ether.[1]

-

The combined ether layers are washed successively with 1N sodium hydroxide solution, 1N hydrochloric acid solution, and saturated brine.[1]

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.[1]

-

The crude product can be purified by silica gel column chromatography using a mixture of dichloromethane and hexane as the eluent.[1]

Diagram 1: Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is primarily governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[3] This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

Hydrolysis

This compound is sensitive to moisture and undergoes hydrolysis in the presence of water to form 3-methoxybenzenesulfonic acid.[3] This reaction involves the nucleophilic attack of a water molecule on the sulfur atom.[3] Therefore, it is crucial to store the compound under anhydrous conditions.[6]

Diagram 2: Hydrolysis of this compound

Caption: Mechanism of hydrolysis of this compound.

Reactions with Nucleophiles: Sulfonamide and Sulfonate Ester Formation

This compound is a versatile reagent for the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.[3] These reactions typically proceed via a nucleophilic acyl substitution mechanism and are often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]

Diagram 3: General Reaction with Nucleophiles

Caption: General mechanism for the reaction of this compound with nucleophiles.

Applications in Organic Synthesis

This compound is a valuable building block for the introduction of the 3-methoxybenzenesulfonyl group into various molecules, a moiety that can impart favorable physicochemical properties in medicinal chemistry.[3]

Synthesis of 3-(4-Phenylpiperazin-1-yl)sulfonyl Derivatives

This class of compounds can be synthesized by the reaction of this compound with 1-phenylpiperazine.

Materials:

-

This compound

-

1-Phenylpiperazine

-

Dichloromethane (or other suitable aprotic solvent)

-

Triethylamine (or pyridine)

-

Dilute hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-phenylpiperazine in dichloromethane in a round-bottom flask.

-

Add triethylamine to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of this compound in dichloromethane to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3-methoxybenzenesulfonamide

This complex sulfonamide can be prepared by reacting this compound with the appropriate pyrazol-5-amine derivative.

Materials:

-

This compound

-

Substituted pyrazol-5-amine

-

Acetonitrile (or other suitable aprotic solvent)

-

Triethylamine

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of the substituted pyrazol-5-amine, this compound, and triethylamine in acetonitrile is stirred at room temperature for an extended period (e.g., 12 hours).[6]

-

The solvent is then removed under reduced pressure.[6]

-

Distilled water is added to the residue, and the mixture is extracted with ethyl acetate.[6]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[6]

-

The crude product can be purified by column chromatography on silica gel.[6]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[6][7] It is also moisture-sensitive and contact with water liberates toxic gas.[6]

Table 2: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement | Reference(s) |

| Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. | [6][7] |

| Contact with water liberates toxic gas. | Keep away from water or moist air. | [6] |

| Harmful if swallowed. | Do not ingest. | [6] |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. | [6] |

Handling and Storage:

-

Handle only in a chemical fume hood.[6]

-

Ensure eyewash stations and safety showers are readily available.[6]

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.[6]

-

Store under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Incompatible with strong oxidizing agents, bases, and water.[6][8]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the preparation of sulfonamides with potential therapeutic applications. Its reactivity is dominated by the electrophilic sulfonyl chloride group, allowing for straightforward reactions with a variety of nucleophiles. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in a research and development setting. This guide provides a foundational resource to aid scientists in the application of this important chemical intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. echemcom.com [echemcom.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 3-Methoxybenzenesulfonyl Chloride (CAS: 10130-74-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzenesulfonyl chloride, with the CAS number 10130-74-2, is a versatile chemical intermediate of significant interest in the fields of organic synthesis and medicinal chemistry. Its utility primarily lies in its ability to introduce the 3-methoxybenzenesulfonyl moiety into various molecular scaffolds. This functional group is a key component in the synthesis of a wide array of compounds, most notably sulfonamides, which are a well-established class of pharmacologically active agents. The presence of the methoxy group at the meta position influences the electronic properties of the sulfonyl chloride, thereby modulating its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and applications of this compound, with a focus on its role in the development of therapeutic agents.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10130-74-2 | [1][2] |

| Molecular Formula | C₇H₇ClO₃S | [1][2] |

| Molecular Weight | 206.65 g/mol | [1][2] |

| Appearance | Clear pale yellow to pale brownish liquid | |

| Density | 1.460 g/mL at 25 °C | [2] |

| Boiling Point | 158-159 °C at 20 mmHg | |

| Refractive Index (n20/D) | 1.5560 | [2] |

| Solubility | Soluble in most organic solvents, reacts with water. |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 7.50-7.30 (m, 3H, Ar-H), 7.15-7.05 (m, 1H, Ar-H), 3.85 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 160.0, 140.5, 130.5, 122.0, 120.0, 114.0, 56.0 |

| IR (Neat) | ν (cm⁻¹): 3080 (Ar C-H), 2940, 2840 (Alkyl C-H), 1590, 1480 (Ar C=C), 1370 (S=O asym), 1260 (C-O), 1170 (S=O sym) |

| Mass Spectrum (EI) | m/z (%): 206 (M⁺), 171, 141, 107, 77 |

Note: Spectroscopic data are representative and may vary slightly depending on the experimental conditions and instrument.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the chlorosulfonation of anisole (methoxybenzene).

Experimental Protocol: Chlorosulfonation of Anisole

Materials:

-

Anisole

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add dichloromethane.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add chlorosulfonic acid (2 equivalents) to the stirred solvent.

-

To this solution, add anisole (1 equivalent) dropwise from the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation.

Key Reactions and Applications in Drug Development

This compound is a key building block for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The sulfonyl chloride group is highly electrophilic and readily reacts with primary and secondary amines to form stable sulfonamide linkages.

General Experimental Protocol: Synthesis of N-Aryl-3-methoxybenzenesulfonamides

Materials:

-

This compound

-

Substituted aniline or other primary/secondary amine

-

Pyridine or triethylamine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve the amine (1 equivalent) and pyridine or triethylamine (1.2 equivalents) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.1 equivalents) in DCM dropwise to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by recrystallization or column chromatography.

Application in the Synthesis of Kinase Inhibitors

Derivatives of 3-methoxybenzenesulfonamide have been investigated as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer. For instance, pyrazole-containing sulfonamides have been synthesized and shown to inhibit the PI3K/mTOR and TGF-β signaling pathways.[3][4][5]

4.2.1. Experimental Protocol: Synthesis of a Pyrazole-based 3-Methoxybenzenesulfonamide Derivative

This protocol describes the synthesis of a representative N-(1H-pyrazol-5-yl)-3-methoxybenzenesulfonamide, a scaffold found in some kinase inhibitors.

Materials:

-

5-Amino-1H-pyrazole

-

This compound

-

Pyridine

-

Acetonitrile

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred solution of 5-amino-1H-pyrazole (1.0 mmol) in acetonitrile (10 mL) and pyridine (2.0 mmol) at 0 °C, add a solution of this compound (1.1 mmol) in acetonitrile (5 mL) dropwise.

-

Allow the reaction mixture to stir at room temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired N-(1H-pyrazol-5-yl)-3-methoxybenzenesulfonamide.

Visualization of a Relevant Signaling Pathway

Many sulfonamide derivatives synthesized from this compound function as inhibitors of critical signaling pathways implicated in cancer progression. One such pathway is the PI3K/Akt/mTOR pathway. The diagram below illustrates the mechanism of action of a representative 3-methoxybenzenesulfonamide-containing kinase inhibitor targeting this pathway.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of a novel sulfonamide derivative.

References

- 1. This compound | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 96 10130-74-2 [sigmaaldrich.com]

- 3. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: 3-Methoxybenzenesulfonyl Chloride in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile

3-Methoxybenzenesulfonyl chloride is a vital reagent in organic synthesis, primarily utilized as a precursor for the introduction of the 3-methoxyphenylsulfonyl group into various molecules. Its chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Weight | 206.65 g/mol | [1] |

| Molecular Formula | C₇H₇ClO₃S | [1] |

| CAS Number | 10130-74-2 | |

| Appearance | Clear pale yellow to pale brownish liquid | |

| Density | 1.460 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5560 | |

| Synonyms | m-Methoxybenzenesulfonyl chloride, 3-Anisolesulfonyl chloride | [1] |

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a critical building block in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The sulfonamide functional group is a key pharmacophore in numerous approved drugs.[2] Molecules incorporating the 3-methoxyphenylsulfonyl moiety have been investigated for various therapeutic applications, including as central nervous system (CNS) agents and kinase inhibitors.

The methoxy group at the meta-position of the benzene ring influences the electronic properties of the sulfonyl chloride, affecting its reactivity and the physicochemical properties of the resulting sulfonamide derivatives.[2] This substitution can be crucial for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

A prominent application of sulfonamide-containing compounds is in the development of kinase inhibitors for cancer therapy. These inhibitors can block the signaling pathways that promote tumor growth and angiogenesis.

Experimental Protocol: Synthesis of N-Aryl-3-methoxybenzenesulfonamide

This protocol details a general procedure for the synthesis of an N-aryl sulfonamide using this compound and a primary aromatic amine.

Materials:

-

This compound

-

A primary aromatic amine (e.g., aniline)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve the primary aromatic amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Dissolve this compound (1.1 equivalents) in a separate portion of anhydrous dichloromethane.

-

Add the this compound solution dropwise to the stirred amine solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure N-aryl-3-methoxybenzenesulfonamide.

Role in Kinase Inhibition: The VEGFR Signaling Pathway

Sulfonamide-based drugs, such as pazopanib, are potent inhibitors of multiple receptor tyrosine kinases (RTKs), including the Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] Inhibition of the VEGFR signaling pathway is a crucial strategy in cancer therapy as it blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3][5]

The following diagram illustrates a simplified workflow for the synthesis of a generic sulfonamide-based kinase inhibitor and its subsequent interaction with the VEGFR signaling pathway.

Caption: Synthetic workflow and mechanism of action of a sulfonamide-based kinase inhibitor.

The binding of the Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR) on the surface of endothelial cells triggers a cascade of downstream signaling events.[5][6] Key pathways activated include the Phospholipase C-gamma (PLCγ) and the PI3K/Akt pathways.[5][7] These signaling cascades ultimately lead to cell proliferation, migration, and survival, which are essential for angiogenesis.[5]

Sulfonamide-based kinase inhibitors, synthesized from precursors like this compound, can competitively bind to the ATP-binding site of the VEGFR's intracellular kinase domain.[4] This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling molecules and effectively halting the pro-angiogenic signals.[4][6] This disruption of tumor-induced angiogenesis is a cornerstone of modern targeted cancer therapies.

References

- 1. This compound | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10130-74-2 | Benchchem [benchchem.com]

- 3. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 4. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Methoxybenzenesulfonyl Chloride

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as This compound [1].

Synonyms: m-Methoxybenzenesulfonyl chloride Molecular Formula: C₇H₇ClO₃S CAS Number: 10130-74-2

Physicochemical Properties

This compound is a clear, pale yellow to pale brownish liquid under standard conditions[2][3]. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 206.65 g/mol | [1][4] |

| Density | 1.460 g/mL at 25 °C | [2][3][4] |

| Boiling Point | 158-159 °C at 20 mmHg | [3] |

| Refractive Index (n20/D) | 1.5560 | [2][3][4] |

| Appearance | Clear pale yellow to pale brownish liquid | [2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common laboratory-scale method involves the reaction of a diazonium salt derived from 3-methoxyaniline.

Protocol: Synthesis from 3-Methoxyaniline via Diazotization-Sulfonylation

This procedure involves the conversion of 3-methoxyaniline to its corresponding diazonium salt, followed by a reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst.

Step 1: Preparation of the Sulfur Dioxide Solution

-

In a suitable reaction flask, a mixed solvent of 450 mL of glacial acetic acid and 45 mL of water is prepared.

-

The solution is saturated with sulfur dioxide gas at 25°C. Approximately 180 g of sulfur dioxide is required[2].

-

To this saturated solution, 20.4 g (0.12 mol) of copper(II) chloride is added, and the solution is re-saturated with sulfur dioxide gas[2].

Step 2: Diazotization of 3-Methoxyaniline

-

A solution of 3-methoxyaniline is prepared and cooled.

-

The amine is converted to its diazonium salt using a standard procedure with sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

Step 3: Sulfonylation Reaction

-

The pre-cooled diazonium salt solution is added slowly and dropwise to the stirred sulfur dioxide-copper(II) chloride mixture, maintaining the temperature between 20-26 °C[2].

-

Gas evolution will be observed. The reaction is exothermic, and the temperature may rise to around 38°C[2].

-

Once the temperature begins to drop, external heating is applied to maintain the mixture at 50°C for 15 minutes to ensure the reaction goes to completion[2].

Step 4: Work-up and Purification

-

After cooling to room temperature, the reaction mixture is quenched by pouring it into 2 kg of ice water[2].

-

The oily product is extracted with diethyl ether (2 x 1000 mL)[2].

-

The combined ether layers are washed sequentially with 1N NaOH solution (2 x 1000 mL), 1N HCl solution (2 x 1000 mL), and saturated brine (1 x 1000 mL), then dried over anhydrous magnesium sulfate[2].

-

The solvent is removed by distillation under reduced pressure to yield the crude product[2].

-

Purification is achieved by silica gel column chromatography using a dichloromethane/hexane (1:4, v/v) eluent system to afford pure this compound[2][3].

A logical workflow for this synthesis is depicted in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride (-SO₂Cl) group. This makes it susceptible to nucleophilic attack by compounds such as amines, alcohols, and phenols, leading to the displacement of the chloride ion[5].

Synthesis of Sulfonamides

The most significant application of this compound in medicinal chemistry is the synthesis of sulfonamides[5]. The reaction with a primary or secondary amine yields a stable sulfonamide linkage (-SO₂NHR), a well-established pharmacophore present in numerous clinically approved drugs, including antibacterial agents and carbonic anhydrase inhibitors[5][6].

General Protocol for Sulfonamide Synthesis:

-

The amine substrate is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

A non-nucleophilic base, such as pyridine or triethylamine, is added to the solution. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction[5].

-

This compound is added, often dropwise and at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is stirred until completion, monitored by techniques like TLC or LC-MS.

-

Upon completion, an aqueous work-up is performed to remove the base hydrochloride salt and any unreacted starting materials. The product is then isolated and purified.

The general signaling pathway for this reaction is illustrated below.

Caption: Reaction pathway for the synthesis of sulfonamides.

Applications in Drug Candidates

This compound serves as a versatile building block for introducing the 3-methoxyphenylsulfonyl moiety into target molecules. This group can modulate the physicochemical properties of a compound, potentially improving its pharmacokinetic profile (ADME)[7]. It has been utilized in the synthesis of various compound classes explored for their biological activities.

| Synthesized Compound Class | Precursors | Potential Application Area |

| Pyrazole Derivatives | This compound, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | Kinase inhibitors, anticancer agents[5] |

| Piperazine Derivatives | This compound, 1-phenylpiperazine | CNS agents, receptor antagonists[5] |

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage[1][4]. It readily undergoes hydrolysis in the presence of water or moisture to form 3-methoxybenzenesulfonic acid[5]. Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, in a well-ventilated fume hood[4]. It should be stored in a cool, dry place away from moisture.

References

- 1. This compound | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10130-74-2 [chemicalbook.com]

- 3. This compound CAS#: 10130-74-2 [m.chemicalbook.com]

- 4. 3-メトキシベンゼンスルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 10130-74-2 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]

An In-depth Technical Guide to 3-Methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methoxybenzenesulfonyl chloride, a key reagent in organic synthesis, particularly within the realm of medicinal chemistry and drug development. This document details its chemical structure, physical and spectroscopic properties, synthesis, and key applications, with a focus on providing practical information for laboratory use.

Chemical Structure and Identification

This compound is an aromatic sulfonyl chloride featuring a methoxy group at the meta-position of the benzene ring.

DOT Diagram of the Chemical Structure:

Caption: Chemical structure of this compound.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 10130-74-2[1] |

| Molecular Formula | C₇H₇ClO₃S[1] |

| SMILES | COC1=CC(=CC=C1)S(=O)(=O)Cl[1] |

| InChI | InChI=1S/C7H7ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Weight | 206.65 g/mol [1] |

| Appearance | Clear pale yellow to pale brownish liquid |

| Density | 1.460 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.5560 (lit.) |

| Boiling Point | 158-159 °C at 20 mmHg |

| Solubility | Reacts with water. Soluble in many organic solvents. |

Spectroscopic Data

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | ddd | 1H | Ar-H |

| ~7.50 | t | 1H | Ar-H |

| ~7.35 | t | 1H | Ar-H |

| ~7.15 | ddd | 1H | Ar-H |

| 3.85 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~160.0 | Ar-C-O |

| ~142.0 | Ar-C-S |

| ~130.5 | Ar-C-H |

| ~122.0 | Ar-C-H |

| ~120.0 | Ar-C-H |

| ~114.0 | Ar-C-H |

| 55.8 | -OCH₃ |

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | m | Aromatic C-H stretch |

| ~2950-2850 | m | Aliphatic C-H stretch (-OCH₃) |

| ~1600, ~1480 | s, m | Aromatic C=C stretch |

| ~1380 | s | S=O asymmetric stretch |

| ~1180 | s | S=O symmetric stretch |

| ~1250, ~1040 | s | C-O stretch |

| ~600-500 | s | S-Cl stretch |

Predicted Mass Spectrometry Fragmentation:

| m/z | Interpretation |

| 206/208 | [M]⁺ molecular ion peak (with ³⁷Cl isotope) |

| 171 | [M-Cl]⁺ |

| 142 | [M-SO₂Cl]⁺ |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound proceeds via the diazotization of 3-methoxyaniline followed by a Sandmeyer-type reaction.

Reaction Scheme:

3-Methoxyaniline → [Diazonium Salt] → this compound

Materials:

-

3-Methoxyaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Sulfur Dioxide

-

Copper(II) Chloride

-

Glacial Acetic Acid

-

Water

-

Ether

-

1N Sodium Hydroxide Solution

-

1N Hydrochloric Acid Solution

-

Saturated Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel

-

Dichloromethane

-

Hexane

Procedure:

-

In a flask, prepare a mixed solution of 450 mL of glacial acetic acid and 45 mL of water. Saturate this solution with sulfur dioxide gas at 25 °C.

-

To this saturated solution, add 20.4 g (0.12 mol) of copper(II) chloride and pass sulfur dioxide gas again until saturation.

-

In a separate flask, dissolve 3-methoxyaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the 3-methoxyaniline solution while maintaining the temperature between 0-5 °C to form the diazonium salt.

-

Slowly add the cooled diazonium salt solution to the stirred sulfur dioxide/copper(II) chloride mixture, keeping the temperature between 20-26 °C. Gas evolution will be observed.

-

After the addition is complete, the reaction temperature may rise. Once the temperature begins to drop, heat the mixture to 50 °C and stir for 15 minutes.

-

Cool the reaction mixture to room temperature and pour it into 2 kg of ice water.

-

Extract the oily product with ether (2 x 1000 mL).

-

Combine the ether layers and wash sequentially with 1N NaOH solution (2 x 1000 mL), 1N HCl solution (2 x 1000 mL), and saturated brine (1 x 1000 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and hexane as the eluent to yield pure this compound.

General Protocol for Sulfonamide Synthesis

This compound is highly reactive towards nucleophiles and is a primary building block for the synthesis of sulfonamides.

DOT Diagram of the General Sulfonamide Synthesis Workflow:

Caption: General workflow for the synthesis of sulfonamides.

Materials:

-

This compound

-

A primary or secondary amine

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

Reagents for workup and purification (e.g., dilute HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel, and appropriate eluents)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of 2-24 hours, depending on the reactivity of the amine.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

If using a water-immiscible solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess base, water, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude sulfonamide by recrystallization or silica gel column chromatography to obtain the final product.

Applications in Drug Development

The sulfonyl chloride functional group is a potent electrophile that readily reacts with nucleophiles such as amines and alcohols. This reactivity makes this compound a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications. Its primary use is in the introduction of the 3-methoxyphenylsulfonyl moiety into a target molecule.

The sulfonamide group (-SO₂NHR), formed by the reaction of a sulfonyl chloride with an amine, is a well-established pharmacophore found in a wide range of clinically approved drugs. The 3-methoxy substituent can influence the physicochemical properties of the final compound, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Examples of compound classes synthesized using this compound include pyrazole and piperazine derivatives, which are being explored for their potential as kinase inhibitors in anticancer therapy and as agents targeting the central nervous system.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive and will hydrolyze to form 3-methoxybenzenesulfonic acid and hydrochloric acid.

Handling Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Keep away from moisture.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as water, bases, and alcohols.

References

An In-depth Technical Guide to the Physical Properties of 3-Methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Methoxybenzenesulfonyl chloride. The information is curated for professionals in research and development, offering precise data, methodologies for its determination, and logical workflows to support laboratory applications.

Core Physical and Chemical Properties

This compound, with the CAS number 10130-74-2, is a chemical compound frequently utilized in organic synthesis.[1][2][3][4][5] Its molecular formula is C7H7ClO3S, and it has a molecular weight of approximately 206.65 g/mol .[1][2][5] The compound typically appears as a clear pale yellow to pale brownish liquid.[3][4]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Weight | 206.65 g/mol | |

| Boiling Point | 158-159 °C | at 20 mmHg |

| Density | 1.460 g/mL | at 25 °C[1][3] |

| Refractive Index | 1.5560 | at 20 °C[1][3] |

Experimental Protocols for Physical Property Determination

While specific experimental documentation for this compound is not detailed in the provided search results, standard methodologies are employed for determining the physical properties of such liquid compounds.

1. Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which have a high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.

-

Apparatus: A distillation apparatus, including a distillation flask, condenser, receiving flask, thermometer, and a vacuum source with a manometer.

-

Procedure:

-

The liquid is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, ensuring all joints are properly sealed.

-

The system is evacuated to the desired pressure (e.g., 20 mmHg), which is monitored by the manometer.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and the condensate is dripping from the condenser at a steady rate. This temperature is the boiling point at that specific pressure.

-

2. Density Determination:

Density is the mass per unit volume of a substance. A pycnometer is a common and precise instrument for measuring the density of liquids.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is determined.

-

The pycnometer is filled with the sample liquid, and the stopper is inserted, ensuring any excess liquid is expelled through the capillary. The outside of the pycnometer is carefully dried.

-

The mass of the pycnometer filled with the liquid is measured.

-

The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as distilled water.

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

3. Refractive Index Measurement:

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature is also recorded, as the refractive index is temperature-sensitive.

-

Logical and Experimental Workflow Visualizations

The following diagrams illustrate the logical flow of physical property determination and a general synthetic pathway.

Caption: Workflow for determining physical properties.

Caption: A generalized synthetic route.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 3-Methoxybenzenesulfonyl chloride (CAS No. 10130-74-2), a key reagent in synthetic organic chemistry. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide synthesizes information from established safety data sheets and regulatory guidelines to provide a practical resource for the safe utilization of this compound.

Core Safety & Physical Data

Quantitative data for this compound has been compiled to provide a clear and concise reference for safety assessments and experimental planning.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClO₃S | [1][2] |

| Molecular Weight | 206.65 g/mol | [1][2] |

| Appearance | Clear pale yellow to pale brownish liquid | [3] |

| Density | 1.460 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5560 | |

| Boiling Point | 158-159 °C at 20 mmHg |

Hazard Identification and Classification

| Hazard Class | Category | GHS Code | Signal Word |

| Skin Corrosion/Irritation | 1B | H314 | Danger |

| Serious Eye Damage/Eye Irritation | 1 | H318 | Danger |

Source: Aggregated GHS information from multiple suppliers.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.

| Protection Type | Specification | Standard Reference |

| Eye/Face Protection | Chemical safety goggles or face shield. | OSHA 29 CFR 1910.133 or European Standard EN166 |

| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | |

| Skin and Body Protection | Protective clothing to prevent skin exposure, such as a lab coat. | |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |

Experimental Protocols: Toxicity Assessment

Dermal Irritation/Corrosion Study (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

Methodology:

-

Test System: A single healthy young adult albino rabbit is typically used for an initial test.

-

Application: A 0.5 mL aliquot of the test substance is applied to a small area (approximately 6 cm²) of shaved, intact skin. The site is covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The patch is sequentially removed after 3 minutes, 1 hour, and 4 hours from three different application sites on the same animal.[4]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4]

-

Evaluation: The severity of the skin reactions is scored based on a standardized grading system. If corrosive effects are observed after the 3-minute or 1-hour exposure, the study is terminated. If no corrosive effects are seen, two additional animals are tested with a 4-hour exposure duration.[4]

Acute Oral Toxicity - Up-and-Down Procedure (Based on OECD Guideline 425)

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology:

-

Test System: Typically uses female rats.

-

Procedure: This method is a sequential test involving dosing animals one at a time.

-

Starting Dose: A starting dose is selected based on available information, often from in vitro cytotoxicity data.

-

Dosing Progression: If an animal survives, the dose for the next animal is increased by a constant factor. If an animal dies, the dose for the next animal is decreased by the same factor.

-

Endpoint: The test is concluded when one of the stopping criteria is met, which allows for the calculation of the LD50 and its confidence interval. This method minimizes the number of animals required to obtain a statistically significant result.

Workflow Diagrams

The following diagrams, generated using Graphviz, provide clear, step-by-step guidance for critical safety procedures.

Caption: Workflow for handling a spill of this compound.

Caption: First aid procedures for different routes of exposure.

Caption: General workflow for safe laboratory handling.

Conclusion

This compound is a valuable reagent that demands careful and informed handling. By understanding its properties, employing the correct personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with its use. The information and workflows presented in this guide are intended to supplement, not replace, institutional safety protocols and professional judgment. Always consult your institution's safety office for specific guidance and training.

References

An In-depth Technical Guide on the Solubility of 3-Methoxybenzenesulfonyl Chloride

This technical guide provides a comprehensive overview of the available solubility data for 3-methoxybenzenesulfonyl chloride, targeted at researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of sulfonyl chlorides.

Qualitative Solubility Profile

Based on the behavior of the similar compound 4-methoxybenzenesulfonyl chloride, it can be inferred that this compound is likely soluble in polar organic solvents.[1] Conversely, its solubility is expected to be limited in non-polar solvents such as hexane or benzene.[1] It is important to note that sulfonyl chlorides can react with protic solvents like water and alcohols.[1]

Table 1: Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (g/100mL) |

| Data Not Available | Data Not Available | Data Not Available |

As of the latest literature review, specific quantitative solubility data for this compound has not been reported. The table above will be updated as new data becomes available.

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the solubility of a compound like this compound. This protocol is based on the widely accepted "shake-flask" method, a standard for measuring equilibrium solubility.[2][3]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[3] The exact time should be determined through preliminary experiments to ensure the concentration of the dissolved solid becomes constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to separate the dissolved solute from the undissolved solid.[4]

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC-UV or GC-MS.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the sample.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/100mL, mg/mL, or molarity.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the assessment of solubility data.

Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.

References

An In-depth Technical Guide to 3-Methoxybenzenesulfonyl Chloride for Researchers and Drug Development Professionals

Introduction: 3-Methoxybenzenesulfonyl chloride, a versatile sulfonylating agent, serves as a critical building block in modern organic and medicinal chemistry. Its unique electronic properties, conferred by the meta-positioned methoxy group, influence its reactivity and the characteristics of its derivatives, making it a valuable reagent in the synthesis of a diverse range of compounds, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its synonyms, physicochemical properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Synonyms and Identifiers

To facilitate comprehensive literature and database searches, a list of common synonyms and identifiers for this compound is provided below.

| Synonym/Identifier | Type |

| This compound | IUPAC Name |

| m-Methoxybenzenesulfonyl chloride | Common Name |

| 3-Anisolesulfonyl chloride | Common Name |

| Benzenesulfonyl chloride, 3-methoxy- | Index Name |

| 10130-74-2 | CAS Number[1] |

| 233-379-1 | EC Number |

| C7H7ClO3S | Molecular Formula[1] |

| COC1=CC=CC(=C1)S(O)(=O)Cl | SMILES |

| InChI=1S/C7H7ClO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3 | InChI |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for experimental design and execution.

| Property | Value | Reference |

| Molecular Weight | 206.65 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 158-159 °C at 20 mmHg | [2] |

| Density | 1.460 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5560 | |

| Solubility | Generally soluble in organic solvents. Reacts with water. | [3] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound from m-anisidine is outlined below. This procedure is a modification of the Sandmeyer-type reaction.

Experimental Protocol: Synthesis from m-Anisidine

Materials:

-

m-Anisidine

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO2)

-

Sulfur Dioxide (SO2) gas

-

Cupric Chloride (CuCl2)

-

Glacial Acetic Acid

-

Water

-

Ice

-

Diethyl Ether

-

1N Sodium Hydroxide (NaOH) solution

-

1N Hydrochloric Acid (HCl) solution

-

Saturated Brine solution

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica Gel for column chromatography

-

Dichloromethane

-

Hexane

Procedure:

-

Diazotization of m-Anisidine:

-

In a flask, dissolve m-anisidine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Preparation of the Sulfonylating Agent:

-

In a separate large reaction vessel, prepare a solution of cupric chloride in glacial acetic acid and water.

-

Cool this solution to 10-15 °C and saturate it with sulfur dioxide gas.

-

-

Sulfonylation Reaction:

-

Slowly add the cold diazonium salt solution from step 1 to the sulfur dioxide-saturated cupric chloride solution from step 2.

-

Control the addition rate to maintain the reaction temperature between 20-25 °C. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue stirring the reaction mixture for 1-2 hours at room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash successively with water, 1N sodium hydroxide solution, 1N hydrochloric acid solution, and finally with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.

-

Purify the crude product by vacuum distillation or silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

-

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable reagent for introducing the 3-methoxyphenylsulfonyl moiety into molecules. This functional group can impart desirable pharmacokinetic and pharmacodynamic properties. Its primary application lies in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base (e.g., pyridine or triethylamine) readily affords the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of various therapeutic agents.

Caption: General reaction scheme for sulfonamide synthesis.

Role in the Synthesis of Biologically Active Molecules

While direct incorporation into blockbuster drugs is not extensively documented, this compound is utilized in the synthesis of compounds investigated for various therapeutic targets.

-

5-HT7 Receptor Antagonists: This reagent has been employed in the synthesis of novel piperazine-based compounds that exhibit antagonist activity at the serotonin 5-HT7 receptor, a target for central nervous system disorders.[4]

-

Carbonic Anhydrase Inhibitors: The sulfonamide derivatives prepared from this compound are a well-established class of carbonic anhydrase inhibitors, with potential applications in treating glaucoma, epilepsy, and certain types of cancer.[4]

-

Tyrosine Kinase Inhibitors: The 3-methoxyphenylsulfonyl group can be found in scaffolds of molecules designed as tyrosine kinase inhibitors, which are crucial in cancer therapy. Although not a direct precursor in many prominent TKIs, it serves as a key building block in the exploration of new inhibitor structures.[4]

Illustrative Synthetic Pathway: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

The following diagram illustrates a plausible synthetic workflow where this compound is used to create a sulfonamide intermediate, a common step in the synthesis of more complex drug candidates like kinase inhibitors.

Caption: A representative workflow for synthesizing a kinase inhibitor candidate.

Conclusion

This compound is a reagent of significant importance in the fields of chemical synthesis and drug discovery. Its well-defined reactivity, coupled with the influential electronic nature of the 3-methoxy substituent, provides chemists with a powerful tool for constructing complex molecules with potential therapeutic applications. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this versatile building block for the advancement of their scientific endeavors.

References

3-Methoxybenzenesulfonyl Chloride: An In-depth Technical Guide to its Electrophilicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzenesulfonyl chloride is a versatile reagent in organic synthesis, valued for its role in introducing the 3-methoxybenzenesulfonyl moiety into various molecular scaffolds. This functionality is of significant interest in medicinal chemistry and materials science. The reactivity of this compound is fundamentally governed by the electrophilic nature of the sulfur atom within the sulfonyl chloride group. This technical guide provides a comprehensive analysis of the electrophilicity of this compound, presenting quantitative data from related compounds, detailed experimental protocols for reactivity assessment, and visualizations of its reaction mechanisms and experimental workflows.

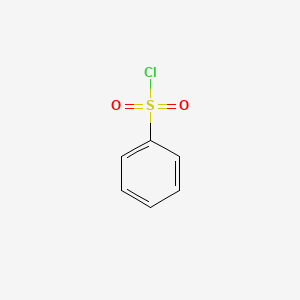

Introduction

Benzenesulfonyl chlorides are a class of organic compounds widely employed as precursors for the synthesis of sulfonamides and sulfonate esters.[1] Their utility stems from the high reactivity of the sulfonyl chloride group, which renders the sulfur atom highly electrophilic and susceptible to attack by a variety of nucleophiles, including amines, alcohols, and phenols. The substitution pattern on the benzene ring plays a crucial role in modulating the electrophilicity of the sulfur center through electronic and steric effects. Electron-donating groups generally decrease the electrophilicity, while electron-withdrawing groups enhance it.[1]

This compound, featuring a methoxy group at the meta position, presents an interesting case. The methoxy group is known to be a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution due to its resonance effect. However, when considering nucleophilic attack at the sulfonyl group, its inductive effect is more influential. Positioned meta to the sulfonyl chloride, the electron-donating methoxy group slightly reduces the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride. Nevertheless, it remains a reactive electrophile suitable for a wide range of synthetic transformations.

Quantitative Analysis of Electrophilicity

A seminal study on the hydrolysis of various substituted benzenesulfonyl chlorides provides a framework for this analysis. The hydrolysis reaction, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism, is a reliable measure of the electrophilicity of the sulfonyl chloride.[2]

Table 1: Hydrolysis Rate Constants of Substituted Benzenesulfonyl Chlorides in Water

| Substituent | Temperature (°C) | Neutral Hydrolysis (kw, s-1) | Alkaline Hydrolysis (kOH, l·mol-1s-1) |

| p-H | 25 | 3.4 x 10-3 | 4.5 x 101 |

| m-NO2 | 25 | 1.8 x 10-2 | 3.6 x 102 |

| p-NO2 | 25 | 2.6 x 10-2 | 6.4 x 102 |

| p-Me | 25 | 1.9 x 10-3 | 2.0 x 101 |

| p-OMe | 25 | 1.1 x 10-3 | 8.0 |

Data sourced from Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.[2]

The Hammett equation, which relates reaction rates to substituent constants (σ), provides a quantitative measure of the electronic effects of substituents on reactivity. For the alkaline hydrolysis of benzenesulfonyl chlorides, the equation is:

log(k/k0) = ρσ

where:

-

k is the rate constant for the substituted benzenesulfonyl chloride.

-

k0 is the rate constant for the unsubstituted benzenesulfonyl chloride.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For the alkaline hydrolysis of benzenesulfonyl chlorides in water, the reaction constant (ρ) has been determined to be +1.564.[2] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (which have positive σ values) and decelerated by electron-donating groups (which have negative σ values).

The Hammett constant (σ) for a meta-methoxy group is +0.12. Using the Hammett equation, we can estimate the rate of alkaline hydrolysis for this compound relative to benzenesulfonyl chloride. This positive, albeit small, σ value for the meta-methoxy group suggests that it acts as a weak electron-withdrawing group through its inductive effect in this context, which would lead to a slightly increased rate of hydrolysis compared to the para-methoxy substituted isomer, but still slower than the unsubstituted benzenesulfonyl chloride. In contrast, the solvolysis rates for substituted benzenesulfonyl chlorides often yield a curved Hammett plot, indicating a more complex interplay of bond-making and bond-breaking in the transition state.[2]

Reaction Mechanism and Experimental Workflows

The reaction of this compound with a nucleophile, such as an amine or an alcohol, proceeds through a nucleophilic substitution mechanism at the sulfur atom. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Generalized Reaction Pathway

The following diagram illustrates the general mechanism for the reaction of this compound with a generic nucleophile (Nu-H).

Caption: Generalized reaction mechanism for nucleophilic substitution.

Experimental Workflow for Kinetic Analysis

The rate of hydrolysis of sulfonyl chlorides can be accurately determined using a conductimetric method. This technique is highly suitable as the reaction produces hydrochloric acid, leading to an increase in the conductivity of the solution over time.

Caption: Workflow for conductimetric kinetic analysis.

Detailed Experimental Protocol: Conductimetric Analysis of Hydrolysis

This protocol outlines the methodology for determining the first-order rate constant for the hydrolysis of this compound.

4.1. Materials and Equipment

-

This compound

-

High-purity, deionized water

-

Acetone (or other suitable non-reactive, water-miscible solvent)

-

Conductometer with a suitable probe

-

Constant temperature water bath

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Stopwatch

4.2. Procedure

-

Solvent Preparation: Place a known volume of deionized water into the reaction vessel, which is submerged in the constant temperature water bath. Allow the water to reach thermal equilibrium at the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Reagent Preparation: Prepare a dilute stock solution of this compound in a small amount of acetone. The concentration should be such that upon injection into the reaction vessel, the final concentration is in the millimolar range.

-

Initiation of Reaction: Place the conductivity probe into the thermostated water. Once a stable baseline conductivity is established, inject a small, precise aliquot of the this compound stock solution into the water with vigorous stirring to ensure rapid and complete mixing.

-

Data Acquisition: Immediately start recording the conductivity of the solution as a function of time. Continue recording until the conductivity reaches a stable plateau, indicating the completion of the reaction.

-

Data Analysis:

-

The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductance at time t and G∞ is the final conductance. The rate constant is the negative of the slope of this plot.

-

Alternatively, the Guggenheim method can be used if the final conductance is difficult to determine accurately.

-

-

Temperature Dependence: Repeat the experiment at several different temperatures to determine the activation parameters for the reaction by constructing an Arrhenius or Eyring plot.

Conclusion

This compound is a moderately reactive electrophile, with its reactivity being subtly influenced by the electronic effects of the meta-positioned methoxy group. While direct kinetic data is sparse, comparative analysis and the application of linear free-energy relationships provide a solid understanding of its electrophilic character. The methodologies outlined in this guide offer a robust framework for the quantitative assessment of its reactivity, which is crucial for its effective application in research, and particularly in the development of novel pharmaceuticals and advanced materials. The provided diagrams of the reaction mechanism and experimental workflow serve as clear visual aids for understanding the fundamental chemical and procedural aspects of working with this important synthetic building block.

References

A Technical Guide to Targeted Protein Degradation with PROTACs: Methodology and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutics

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a disease-causing protein, eliminates it from the cell entirely.[1] This technology hijacks the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to induce the selective degradation of a specific protein of interest (POI).[2][3] Unlike traditional small-molecule inhibitors which rely on an "occupancy-driven" paradigm requiring high concentrations to block a protein's active site, PROTACs are "event-driven".[4] They act catalytically, meaning a single PROTAC molecule can trigger the destruction of multiple target protein molecules, potentially leading to more profound and durable therapeutic effects at lower doses.[1][4][5] This approach expands the "druggable" proteome, offering a strategy to target proteins previously considered intractable, such as scaffolding proteins and transcription factors.[4][6]

PROTACs are heterobifunctional molecules composed of three key parts: a ligand that binds to the target protein (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][7] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which is the crucial first step in initiating protein degradation.[7][8]

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

To understand how PROTACs work, one must first understand the cellular machinery they co-opt: the Ubiquitin-Proteasome System (UPS). The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of most intracellular proteins and eliminating misfolded or damaged ones to maintain cellular homeostasis.[9][10] The process involves two major successive steps: the tagging of substrate proteins with multiple ubiquitin molecules (polyubiquitination) and the subsequent degradation of the tagged protein by a large protease complex called the 26S proteasome.[11][12]

2.1 The Ubiquitination Cascade The covalent attachment of ubiquitin, a small 76-amino acid regulatory protein, to a target protein is carried out by a three-enzyme cascade:[12]

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent reaction.[9][12]

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[9][12]

-